

# PS432 dosage and administration guidelines

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## Compound of Interest

Compound Name: PS432

Cat. No.: B610297

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## Application Notes and Protocols for PS432

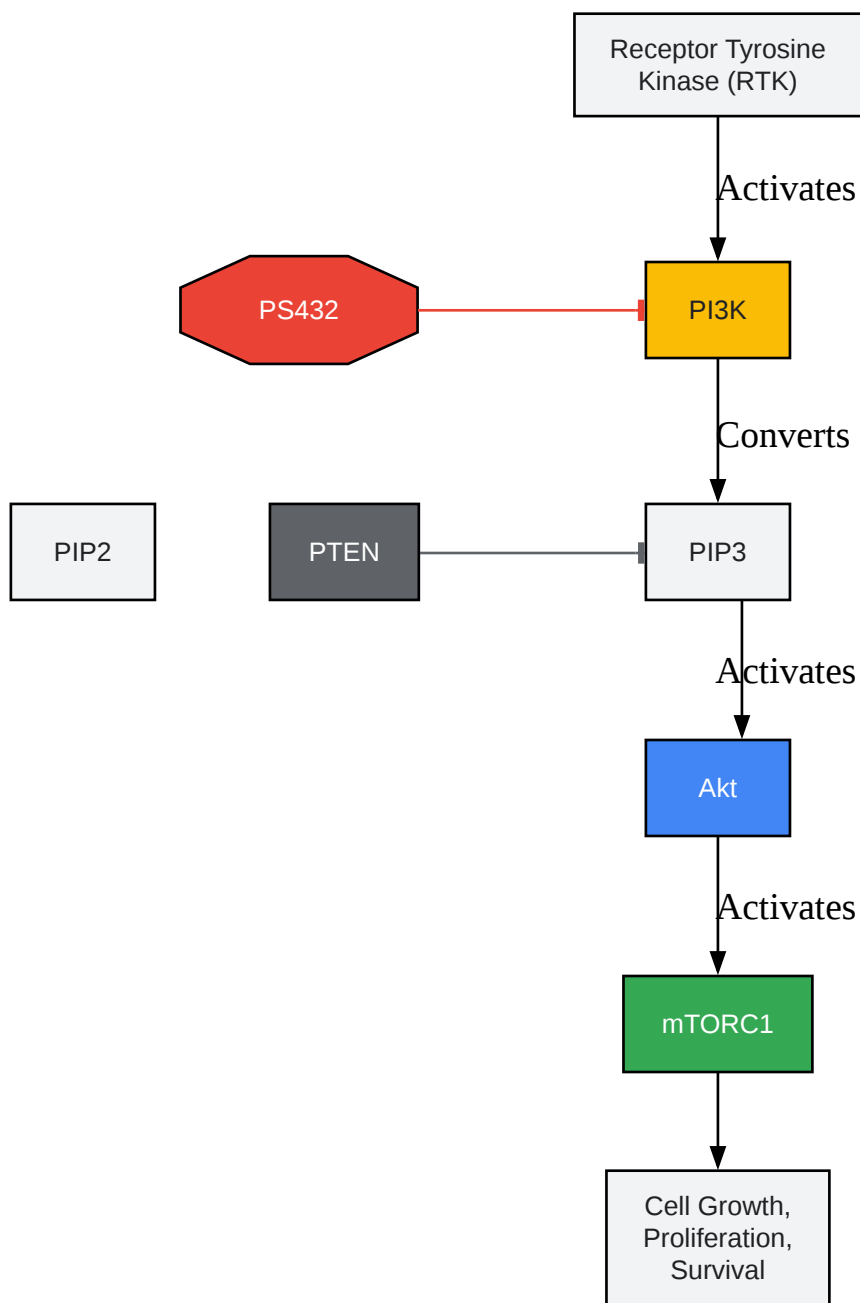
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### Introduction

**PS432** is a potent, orally bioavailable, pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor. It exhibits strong inhibitory activity against PI3K isoforms p110 $\alpha$  and p110 $\delta$ , with moderate selectivity against p110 $\beta$  and p110 $\gamma$ .<sup>[1]</sup> The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle, proliferation, survival, and metabolism.<sup>[2][3]</sup> This pathway is frequently dysregulated in various human cancers, making it a key target for therapeutic intervention.<sup>[4]</sup> **PS432** competitively binds to the ATP-binding site of PI3K, inhibiting the production of the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3) and subsequently blocking the activation of the PI3K/Akt signaling pathway.<sup>[5][6]</sup> This action can lead to the inhibition of tumor cell growth, motility, and survival in susceptible tumor cell populations.<sup>[5]</sup> These application notes provide dosage and administration guidelines for preclinical research, along with detailed protocols for key experimental assays.

### Signaling Pathway

The PI3K/Akt/mTOR pathway is activated by various growth factors and hormones.<sup>[7]</sup> **PS432** acts as an inhibitor of PI3K, a critical upstream kinase in this cascade, thereby preventing the phosphorylation and activation of Akt and its downstream effectors.<sup>[2][8]</sup>



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Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of **PS432**.

## Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity and pharmacokinetic properties of **PS432**.

Table 1: In Vitro Kinase and Cell Line Inhibitory Activity of **PS432**

Target	IC <sub>50</sub> (nM)	Cell Line	Tumor Type	IC <sub>50</sub> (μM)
<b>PI3Kα</b>	<b>3</b>	<b>U87MG</b>	<b>Glioblastoma</b>	<b>0.95</b>
PI3Kδ	3	A2780	Ovarian	0.14
PI3Kβ	33	PC3	Prostate	0.28
PI3Kγ	75	MDA-MB-361	Breast Cancer	0.72

Data adapted from in vitro assays of Pictilisib (GDC-0941).[\[1\]](#)

Table 2: In Vivo Efficacy of **PS432** in Murine Xenograft Models

Xenograft Model	Dosage Regimen	Route	Tumor Growth Inhibition (TGI)	Reference
<b>U87MG (Glioblastoma)</b>	<b>75 mg/kg/day</b>	<b>Oral</b>	<b>83%</b>	<a href="#">[1]</a>
MDA-MB-361.1 (Breast)	150 mg/kg/day	Oral	Significant delay in progression	<a href="#">[1]</a>
HT-29 (Colorectal)	100 mg/kg/day	Oral	Significant TGI	<a href="#">[9]</a> <a href="#">[10]</a>

| Patient-Derived (CRC) | 100 mg/kg/day | Oral | Strong TGI [\[9\]](#) |

Table 3: Pharmacokinetic Parameters of **PS432** in Mice

Parameter	Value	Unit	Conditions
<b>Oral Bioavailability (F)</b>	<b>~78%</b>	<b>%</b>	<b>Single Dose</b>
T <sub>max</sub>	~2	hours	Single Oral Dose
T <sub>1/2</sub> (elimination)	13 - 24	hours	Single Oral Dose

Data are representative of small molecule kinase inhibitors, including Pictilisib (GDC-0941), in preclinical studies.[\[1\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Table 4: Recommended Starting Doses for Preclinical In Vivo Studies

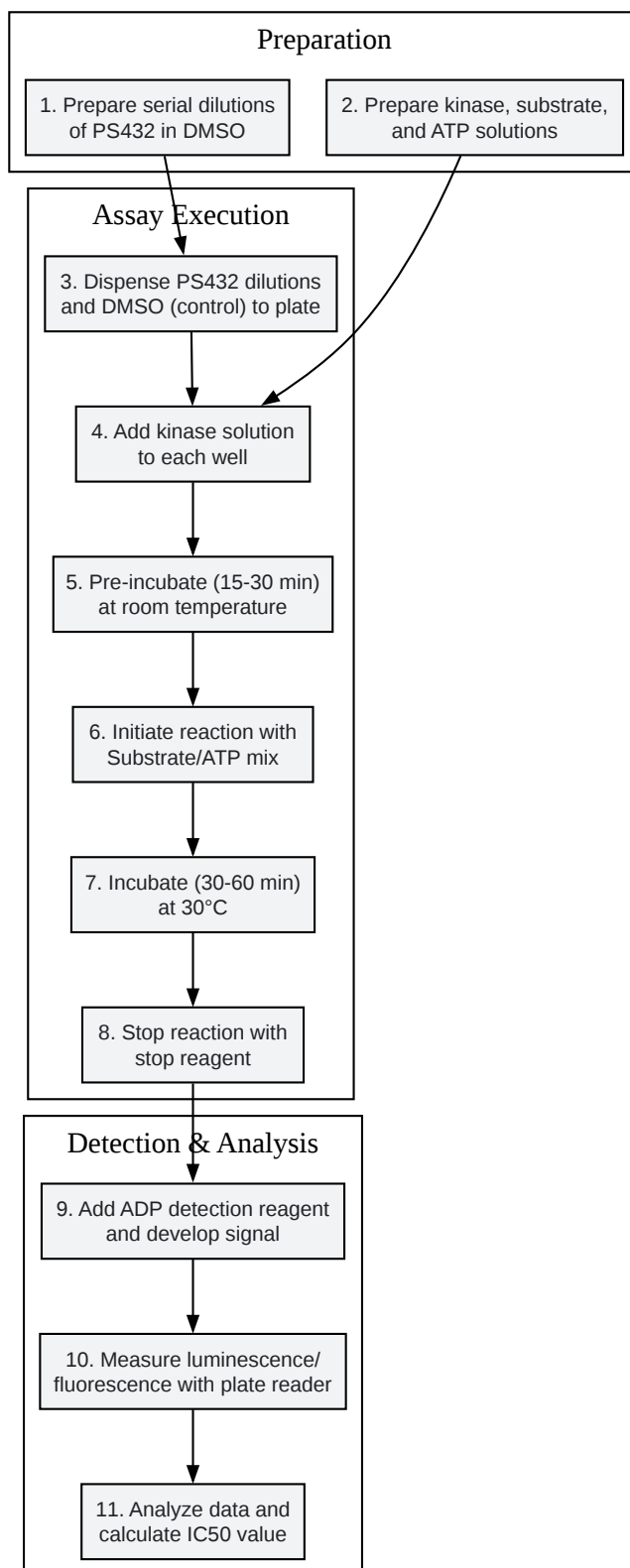
Animal Model	Recommended Dose Range	Dosing Schedule	Route of Administration
Mouse (Xenograft)	50 - 150 mg/kg	Once daily (QD)	Oral (gavage)
Rat (Toxicity)	10 - 100 mg/kg	Once daily (QD)	Oral (gavage)

These are suggested starting doses and should be optimized for specific models and experimental goals.[\[1\]](#)[\[9\]](#)[\[17\]](#)[\[18\]](#)

## Experimental Protocols

### Protocol: In Vitro Kinase Assay

This protocol describes how to determine the IC<sub>50</sub> value of **PS432** against a specific PI3K isoform.



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Caption: Workflow for an in vitro kinase inhibition assay.

#### Materials:

- **PS432** stock solution (e.g., 10 mM in 100% DMSO)
- Recombinant human PI3K isoforms
- Kinase buffer
- Substrate (e.g., PIP2)
- ATP solution (at or near the  $K_m$  for the kinase)[19]
- ADP detection kit (e.g., ADP-Glo™)
- Microplates (e.g., 384-well white plates)
- Plate reader for luminescence or fluorescence detection

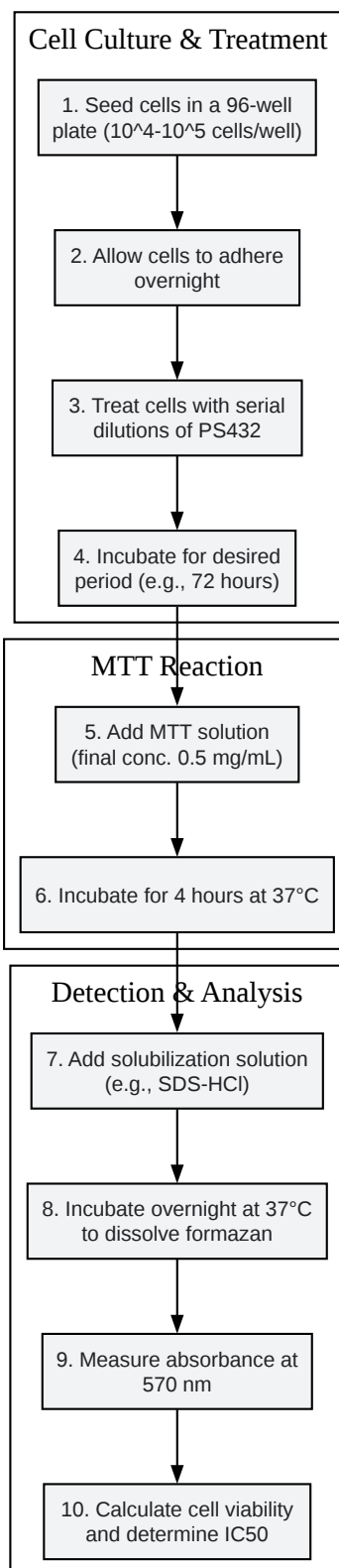
#### Procedure:

- **Compound Preparation:** Prepare a series of 2-fold or 3-fold dilutions of the **PS432** stock solution in DMSO.
- **Assay Setup:** Add a small volume (e.g., 1  $\mu$ L) of the diluted **PS432** or DMSO (vehicle control) to the appropriate wells of the microplate.[19]
- **Kinase Addition:** Add the kinase solution to each well and mix gently.
- **Pre-incubation:** Pre-incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.[19]
- **Reaction Initiation:** Start the kinase reaction by adding a mixture of the substrate and ATP. [19][20]
- **Incubation:** Incubate the plate at 30°C for 30-60 minutes. This time should be optimized to ensure the reaction remains in the linear range.[19]

- **Reaction Termination:** Stop the reaction by adding the stop reagent provided in the detection kit.
- **Signal Detection:** Add the ADP detection reagent according to the manufacturer's protocol. Incubate to allow the signal to develop.[\[19\]](#)
- **Measurement:** Measure the signal (luminescence or fluorescence) using a compatible plate reader.
- **Data Analysis:** Calculate the percent inhibition for each **PS432** concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC<sub>50</sub> value.

## Protocol: Cell Viability (MTT) Assay

This protocol measures the effect of **PS432** on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.



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Caption: Workflow for a cell viability MTT assay.



## Materials:

- Cancer cell line of interest
- Complete cell culture medium
- **PS432** stock solution (e.g., 10 mM in DMSO)
- 96-well flat-bottom tissue culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[[21](#)]
- Multi-well spectrophotometer (plate reader)

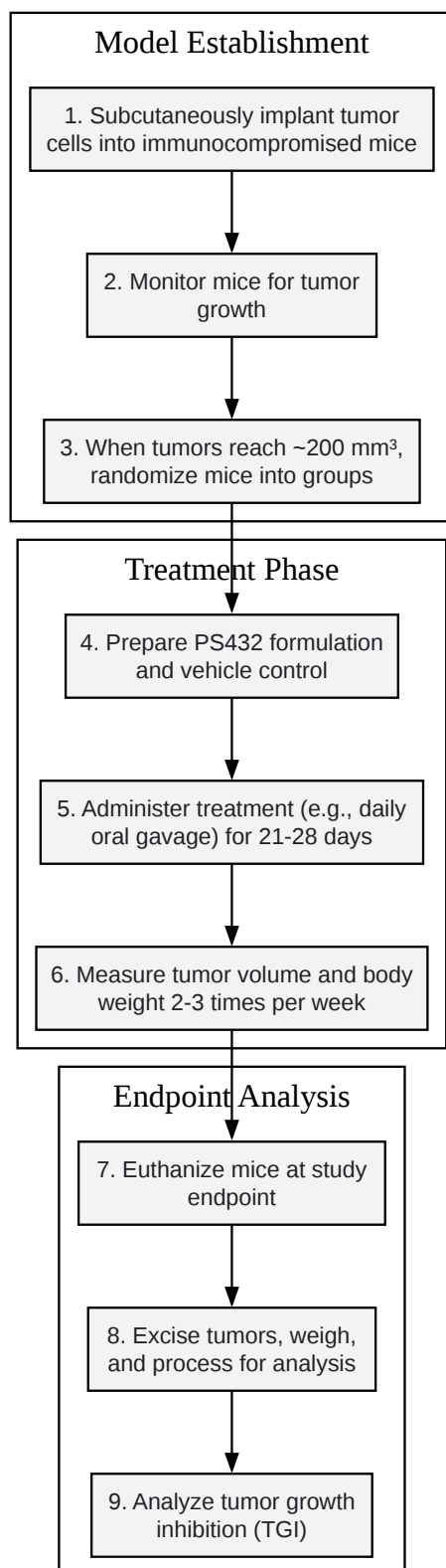
## Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of  $10^4$ – $10^5$  cells/well in 100  $\mu$ L of medium and incubate overnight at 37°C, 5% CO<sub>2</sub>. [[21](#)]
- Compound Treatment: Prepare serial dilutions of **PS432** in culture medium. Remove the old medium from the cells and add 100  $\mu$ L of the medium containing the **PS432** dilutions. Include wells with medium and DMSO as a vehicle control.
- Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours). [[17](#)]
- MTT Addition: Add 10  $\mu$ L of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).
- Formazan Formation: Incubate the plate for 4 hours at 37°C in a CO<sub>2</sub> incubator. [[21](#)] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals. [[22](#)]
- Solubilization: Add 100  $\mu$ L of the SDS-HCl solubilization solution to each well. [[21](#)] Mix gently by pipetting to ensure complete dissolution of the formazan crystals.

- Final Incubation: Incubate the plate overnight at 37°C in a humidified incubator.
- Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a plate reader.[\[23\]](#)
- Data Analysis: Subtract the background absorbance from a blank well (medium only). Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC<sub>50</sub> value by plotting viability against the log of the **PS432** concentration.

## Protocol: In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of **PS432** in a subcutaneous tumor xenograft model.



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Caption: Workflow for an in vivo tumor xenograft study.

#### Materials:

- Immunocompromised mice (e.g., NCr athymic or NOD-SCID)
- Tumor cells (e.g., U87MG, HT-29)
- **PS432**
- Appropriate vehicle for oral gavage
- Calipers for tumor measurement
- Animal scale

#### Procedure:

- Cell Implantation: Subcutaneously inject the selected tumor cells (e.g.,  $5 \times 10^6$  cells in 100  $\mu$ L of PBS/Matrigel) into the flank of each mouse.
- Tumor Growth Monitoring: Monitor the animals regularly for tumor formation.
- Randomization: Once tumors reach a predetermined average size (e.g., 150-250 mm<sup>3</sup>), randomly assign the mice to treatment groups (e.g., Vehicle control, **PS432** 50 mg/kg, **PS432** 100 mg/kg).[9][24]
- Drug Administration: Prepare the **PS432** formulation and administer it to the mice according to the planned schedule (e.g., once daily by oral gavage) for the duration of the study (e.g., 28 days).[9]
- In-life Measurements: Measure tumor dimensions with calipers and the body weight of each animal 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width<sup>2</sup>) / 2.[25]
- Study Endpoint: Euthanize the mice when tumors in the control group reach the maximum allowed size, or at the end of the treatment period.
- Endpoint Analysis: Excise the tumors and record their final weight. Process tumors for further analysis (e.g., histology, Western blot) as needed.

- Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control group. Analyze statistical significance between the groups. Monitor body weight as an indicator of toxicity.

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